molecular formula C11H10N2O2 B14886299 4-(Furan-2-yl)benzohydrazide

4-(Furan-2-yl)benzohydrazide

Cat. No.: B14886299
M. Wt: 202.21 g/mol
InChI Key: DXDHLAGATMYASF-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)benzohydrazide is an organic compound with the molecular formula C11H10N2O2. It features a benzohydrazide moiety attached to a furan ring, making it a unique structure with potential applications in various fields. This compound is known for its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Furan-2-yl)benzohydrazide typically involves the reaction of furan-2-carbohydrazide with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the hydrazide bond. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(Furan-2-yl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Furan-2-yl)benzohydrazide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)benzohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: 4-(Furan-2-yl)benzohydrazide is unique due to the combination of the furan ring and benzohydrazide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

4-(furan-2-yl)benzohydrazide

InChI

InChI=1S/C11H10N2O2/c12-13-11(14)9-5-3-8(4-6-9)10-2-1-7-15-10/h1-7H,12H2,(H,13,14)

InChI Key

DXDHLAGATMYASF-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)C(=O)NN

Origin of Product

United States

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